Disodium Etidronate Hydrate

Description

Disodium Etidronate Hydrate (C₂H₆Na₂O₇P₂·xH₂O, CAS 7414-83-7) is a non-aminobisphosphonate used primarily for osteoporosis and cancer-related hypercalcemia. It acts as a protein tyrosine phosphatase (PTP) inhibitor . The compound is a white, hygroscopic powder with high water solubility (50 mg/mL at 25°C) and a pH range of 4.4–5.4 in aqueous solution . Its purity exceeds 98%, with strict specifications for heavy metals (<20 ppm) and arsenic . Storage requires tight, light-resistant containers at 0–10°C .

Properties

IUPAC Name |

disodium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPBHUGBCPLECU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

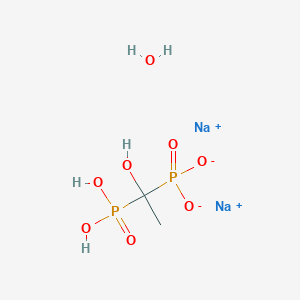

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Na2O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Neutralization of Etidronic Acid

This compound is synthesized via neutralization of etidronic acid () with sodium hydroxide (). The reaction proceeds as follows:

Stoichiometric precision is critical to avoid residual acidity or excess sodium, which may compromise crystallinity.

Table 1: Reagents and Their Roles in Neutralization

| Reagent | Role | Optimal Molar Ratio (Etidronic Acid:NaOH) |

|---|---|---|

| Etidronic Acid | Active pharmaceutical ingredient (API) | 1:2 |

| Sodium Hydroxide | Neutralizing agent | 2:1 |

| Deionized Water | Solvent | 5–10 L per mole of API |

Crystallization and Hydration Control

Post-neutralization, the solution is concentrated under reduced pressure (0.01–0.02 MPa) at 85–102°C to initiate crystallization. Hydration stability is temperature-dependent:

-

Form I (Tetrahydrate): Stable at ambient conditions (20–25°C, 40–60% RH), obtained via slow cooling.

-

Form II/III (Anhydrous): Forms at >100°C but reverts to Form I upon rehydration.

Dynamic vapor sorption (DVS) studies confirm Form I’s stability across humidity levels (0–95% RH), making it ideal for solid formulations.

Table 2: Crystallization Parameters for Hydrate Forms

Industrial-Scale Production Techniques

Batch Reactor Optimization

Large-scale synthesis employs jacketed reactors with pH and temperature control. Key steps include:

Purification and Drying

Post-crystallization, the slurry is filtered and washed with cold ethanol to remove sodium impurities. The wet cake is dried at 40–50°C in a fluidized-bed dryer to achieve ≤5% moisture content.

Table 3: Quality Control Metrics

Advanced Characterization Techniques

Chemical Reactions Analysis

Reaction Pathway:

-

Condensation : Phosphorous acid (HPO) reacts with acetic acid (CHCOOH) and acetic anhydride ((CHCO)O) under controlled heating (190–275°F), forming an intermediate phosphonic acid derivative .

-

Hydrolysis : The intermediate is hydrolyzed with water to yield Etidronic Acid (CHOP) .

-

Neutralization : Etidronic Acid is neutralized with sodium hydroxide (NaOH) to form Disodium Etidronate Hydrate .

Key Reaction Equations :

Chelation with Metal Ions

This compound forms stable complexes with divalent and trivalent metal ions, particularly calcium (Ca) and iron (Fe) .

Mechanism:

The phosphonate groups (–PO) act as ligands, coordinating with metal ions to form six-membered chelate rings. This reaction is pH-dependent, with optimal binding occurring at neutral to alkaline conditions .

Example Reaction with Calcium :

| Metal Ion | Stability Constant (log K) | Application Context |

|---|---|---|

| Ca | 6.8 | Bone resorption inhibition |

| Fe | 10.2 | Water treatment scale inhibition |

| Mg | 5.1 | Industrial descaling |

Stability Under Environmental Conditions

This compound exhibits remarkable stability:

Thermal Stability:

Hydrolytic Stability:

Photolytic Stability:

Biological Interaction: Inhibition of Hydroxyapatite Crystallization

In pharmaceutical contexts, this compound binds to hydroxyapatite (Ca(PO)(OH)) crystals in bone tissue, disrupting their growth and dissolution .

Key Reaction :

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 1.2 × 10 M |

| Inhibition Efficiency (IC) | 0.8 µM |

Side Reactions and Byproducts

Under extreme conditions (e.g., strong oxidizers), this compound may decompose:

Oxidative Degradation :

Scientific Research Applications

Pharmaceutical Applications

Bone Health Treatment

Disodium etidronate hydrate plays a crucial role in treating bone disorders, particularly osteoporosis and Paget's disease. It functions by inhibiting bone resorption and promoting bone density. Clinical studies have demonstrated its effectiveness in enhancing bone mineralization and reducing fracture risks in osteoporotic patients .

Case Study: Osteoporosis Management

A clinical trial investigated the impact of disodium etidronate on postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density (BMD) over a 12-month period compared to placebo groups, highlighting its therapeutic potential in managing osteoporosis .

Industrial Applications

Water Treatment

In industrial settings, this compound is utilized as a chelating agent to prevent scale formation in water systems. This application enhances the efficiency and longevity of equipment by minimizing deposits that can lead to corrosion and reduced flow rates .

Food Preservation

The compound is also explored in food technology for its ability to inhibit unwanted mineral interactions, thus extending shelf life and maintaining product quality. Its use as a preservative is particularly beneficial in preventing discoloration and nutrient loss in food products .

Research Applications

Mineralization Studies

this compound is employed in laboratory research to investigate biomineralization processes. It aids researchers in understanding the mechanisms of mineral deposition and dissolution, which are critical for developing new materials and therapies .

Characterization Techniques

Recent studies have utilized advanced characterization techniques such as X-ray powder diffraction (XRPD) and phosphorus K-edge X-ray absorption near-edge structure (XANES) spectroscopy to analyze the physical properties of this compound. These methods provide insights into the stability and structural forms of the compound, informing its application as an active pharmaceutical ingredient (API) .

Mechanism of Action

Disodium etidronate hydrate exerts its effects by binding to hydroxyapatite crystals in bone. When osteoclasts resorb bone, the local acidification releases the bisphosphonate, which is then taken up by the osteoclasts through fluid-phase endocytosis. Inside the osteoclasts, the bisphosphonate inhibits bone resorption by decreasing mineral release and collagen breakdown .

Comparison with Similar Compounds

Pharmacological Efficacy

Key Insight : Pamidronate demonstrates superior efficacy in hypercalcemia management compared to etidronate, likely due to its longer duration of action and higher binding affinity to bone .

Physicochemical and Formulation Properties

Key Insight : Etidronate’s high water solubility supports oral administration, whereas zoledronic acid requires IV infusion .

Pharmacokinetic and Mechanistic Differences

- Etidronate: Non-nitrogenous bisphosphonate; inhibits osteoclast activity via PTP inhibition and calcium chelation .

- Pamidronate : Nitrogen-containing bisphosphonate; induces osteoclast apoptosis via mevalonate pathway disruption .

- Zoledronic Acid : Potent nitrogen-containing BP; longest half-life (≥146 hours) due to high bone affinity .

Key Insight: Nitrogen-containing BPs (e.g., zoledronic acid) generally exhibit stronger antiresorptive effects than non-nitrogenous etidronate .

Biological Activity

Disodium etidronate hydrate, also known as etidronic acid disodium, is a bisphosphonate compound primarily used in the treatment of bone disorders such as osteoporosis and hypercalcemia of malignancy. This article explores its biological activity, including mechanisms of action, clinical applications, and safety profiles based on diverse research studies.

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆Na₂O₇P₂ |

| Molecular Weight | 249.99 g/mol |

| CAS Number | 7414-83-7 |

| Melting Point | > 300ºC |

| Boiling Point | 578.8ºC at 760 mmHg |

Disodium etidronate functions by inhibiting osteoclast-mediated bone resorption, which is crucial in conditions characterized by excessive bone loss. It also exhibits chelating properties that facilitate the removal of heavy metals from biological systems. The compound has been shown to induce apoptosis in osteoclasts, contributing to its anti-resorptive effects .

Clinical Applications

- Osteoporosis Treatment : Disodium etidronate is effective in preventing bone loss in postmenopausal women and individuals with osteoporosis. Clinical studies indicate that cyclical administration can significantly reduce fracture risks without major side effects .

- Hypercalcemia of Malignancy : In a multicenter study involving 202 cancer patients, intravenous administration of disodium etidronate normalized serum calcium levels in 63% of treated patients compared to 33% in the control group receiving saline . This highlights its effectiveness in managing hypercalcemia associated with malignancies.

- Postoperative Recurrence Prevention : A clinical trial demonstrated that disodium etidronate could effectively prevent the recurrence of heterotopic ossification after surgical procedures in spinal cord injury patients .

Study on Osteoporosis

A randomized controlled trial assessed the efficacy of cyclical etidronate therapy in preventing early menopausal bone loss. Results indicated significant improvements in bone mineral density among participants receiving etidronate compared to those on placebo, with no serious adverse effects reported .

Study on Hypercalcemia

In a controlled trial for hypercalcemia management, patients receiving disodium etidronate showed a marked decrease in serum calcium levels within three days of treatment, demonstrating its rapid action and safety profile when combined with hydration .

Safety and Toxicology

Disodium etidronate has a favorable safety profile when administered within recommended dosages (5-20 mg/kg/day). Toxicological studies indicate low gastrointestinal absorption, with most excretion occurring via feces or urine. The compound's oral LD50 ranges from 1100 mg/kg in mice to over 5000 mg/kg in other species, indicating a relatively low toxicity risk .

Chronic Toxicity Studies Summary

| Study Type | Dosage (mg/kg/day) | Observations |

|---|---|---|

| Long-term Feeding | 19-384 | NOAEL: 24 mg/kg; LOAEL: 78 mg/kg |

| Dermal Penetration | N/A | Minimal absorption; safe for topical use |

| Developmental Toxicity | 16.5-330 | No adverse effects noted |

Q & A

Q. What analytical methods are recommended for determining the purity of disodium etidronate hydrate?

Purity analysis typically involves a combination of thin-layer chromatography (TLC) and ion exchange chromatography . For TLC, silica gel plates with fluorescent indicators are used, and spots are compared against a standard solution under UV light . For quantification, ion exchange chromatography coupled with potentiometric titration (using 0.1 mol/L sodium hydroxide) is employed to measure the active compound, with a validated relative standard deviation (RSD) of ≤1.5% . Loss on drying (<5.0% at 210°C) and residue on ignition (<0.1%) are additional purity criteria .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Stability studies should monitor pH-dependent degradation (e.g., using solutions with pH 4.0–6.0) and thermal stability via thermogravimetric analysis (TGA) . The compound is hygroscopic and requires storage in light-resistant, airtight containers to prevent moisture absorption . Infrared (IR) spectroscopy can detect structural changes, with key absorption bands at ~1170 cm⁻¹ (P–O stretching) and ~916 cm⁻¹ (P–C–P bending) serving as stability indicators .

Q. What is the recommended protocol for preparing aqueous solutions of this compound for in-vitro studies?

Dissolve 0.10 g of the compound in 10 mL of deionized water (ASTM Type I purity) to achieve a pH of 4.4–5.4. Filter through a 0.45 µm membrane to remove particulates, and use within 24 hours to avoid hydrolysis . For solubility tests, the compound is freely soluble in water (50 mg/mL at 25°C) but insoluble in ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacokinetic studies of this compound?

Contradictions in bioavailability or metabolite detection often arise from differences in analytical sensitivity (e.g., LC-MS vs. UV detection) or sample preparation (e.g., incomplete dissolution of precipitates). To address this:

Q. What experimental design considerations are critical for studying this compound’s inhibition of protein tyrosine phosphatases (PTPs)?

Key factors include:

- Enzyme kinetics : Use Michaelis-Menten assays with p-nitrophenyl phosphate (pNPP) as a substrate, monitoring inhibition at pH 5.0–6.0 (optimal PTP activity range).

- Dose-response curves : Test concentrations from 1 µM to 10 mM to determine IC₅₀ values .

- Selectivity controls : Include sodium orthovanadate (a broad-spectrum PTP inhibitor) to validate specificity .

Q. How can researchers optimize chromatographic separation for this compound in complex biological matrices?

Use a C18 reverse-phase column (4.6 × 150 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 v/v). Maintain the column at 32°C and a flow rate of 1.5 mL/min. Refractive index detection provides robust quantification, but for enhanced sensitivity in plasma or urine, employ post-column derivatization with ferric nitrate to form a UV-active complex (λ = 290 nm) .

Q. What methodologies are effective for detecting trace impurities in this compound batches?

- High-performance liquid chromatography (HPLC) : Use a silica-based strong cation exchange (SCX) column to separate phosphonate-related impurities (e.g., sodium phosphite).

- Heavy metal analysis : Follow USP guidelines with Method 4, using centrifuged supernatant and diluted acetic acid to limit lead contamination to ≤20 ppm .

- Atomic absorption spectroscopy (AAS) : Quantify arsenic levels (<1 ppm) via hydride generation .

Methodological Considerations

- Sample Handling : Avoid glass containers due to potential phosphate leaching; use polypropylene or FEP fluorocarbon vessels pre-washed with nitric acid .

- Data Validation : Cross-reference IR spectra (wave numbers 811–1170 cm⁻¹) and titration results (34.99 mg equivalence per mL of 0.1M HClO₄) to ensure consistency .

- Ethical Compliance : For in-vivo studies, adhere to OECD/ISO guidelines for bisphosphonate toxicity testing, particularly renal and gastrointestinal endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.